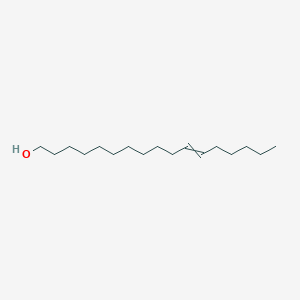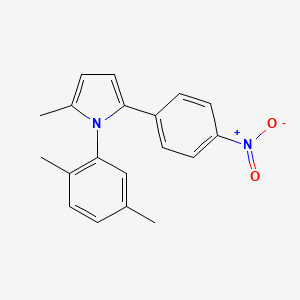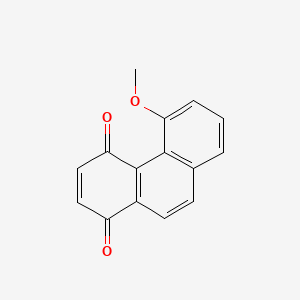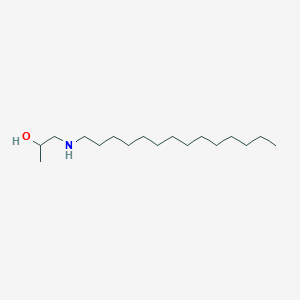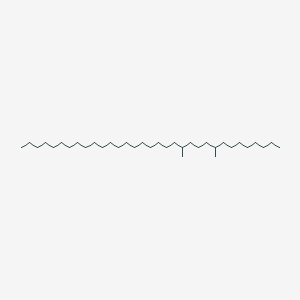![molecular formula C12H14O3 B14451942 1-[2,4-Dihydroxy-3-(prop-2-EN-1-YL)phenyl]propan-1-one CAS No. 74815-88-6](/img/structure/B14451942.png)
1-[2,4-Dihydroxy-3-(prop-2-EN-1-YL)phenyl]propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2,4-Dihydroxy-3-(prop-2-EN-1-YL)phenyl]propan-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound is characterized by the presence of hydroxyl groups and a propenyl group attached to the phenyl ring, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-[2,4-Dihydroxy-3-(prop-2-EN-1-YL)phenyl]propan-1-one can be synthesized through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of an aromatic aldehyde with an aromatic ketone in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete reaction and high yield .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher efficiency and yield. The use of microwave irradiation has also been explored to accelerate the reaction rate and improve the overall efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
1-[2,4-Dihydroxy-3-(prop-2-EN-1-YL)phenyl]propan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like nitric acid (HNO₃) for nitration and bromine (Br₂) for bromination are commonly used.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Nitro and halogenated derivatives
Applications De Recherche Scientifique
1-[2,4-Dihydroxy-3-(prop-2-EN-1-YL)phenyl]propan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential anticancer and antimicrobial activities.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The biological activity of 1-[2,4-Dihydroxy-3-(prop-2-EN-1-YL)phenyl]propan-1-one is primarily attributed to its ability to interact with various molecular targets and pathways. For example, it can inhibit the activity of enzymes involved in oxidative stress, such as glutathione S-transferase (GST) and hemoxygenase-1 (HO-1). Additionally, it can modulate signaling pathways related to inflammation and cell proliferation, making it a potential therapeutic agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Propen-1-one, 1-(2,6-dihydroxy-4-methoxyphenyl)-3-phenyl-: Similar structure with methoxy group instead of propenyl group.
2-Propanone, 1-(4-hydroxy-3-methoxyphenyl)-: Similar structure with methoxy group and different positioning of hydroxyl group.
4-((1E)-3-Hydroxy-1-propenyl)-2-methoxyphenol: Similar structure with methoxy group and different positioning of hydroxyl group.
Uniqueness
1-[2,4-Dihydroxy-3-(prop-2-EN-1-YL)phenyl]propan-1-one is unique due to the presence of both hydroxyl and propenyl groups, which confer distinct chemical reactivity and biological activity
Propriétés
Numéro CAS |
74815-88-6 |
|---|---|
Formule moléculaire |
C12H14O3 |
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
1-(2,4-dihydroxy-3-prop-2-enylphenyl)propan-1-one |
InChI |
InChI=1S/C12H14O3/c1-3-5-8-11(14)7-6-9(12(8)15)10(13)4-2/h3,6-7,14-15H,1,4-5H2,2H3 |
Clé InChI |
JTSVEBCCFNWPQC-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1=C(C(=C(C=C1)O)CC=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


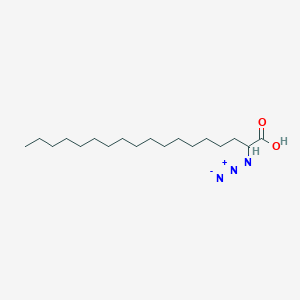


![N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-D-serine](/img/structure/B14451884.png)
